![molecular formula C13H11N B11908905 4-Methyl-5H-indeno[1,2-b]pyridine CAS No. 64292-01-9](/img/structure/B11908905.png)
4-Methyl-5H-indeno[1,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5H-indeno[1,2-b]pyridine is an organic compound with the molecular formula C₁₃H₁₁N It is a heterocyclic compound that contains both indene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5H-indeno[1,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-indanone with pyridine derivatives under acidic conditions. The reaction is often catalyzed by p-toluenesulfonic acid in toluene, leading to the formation of the indeno-pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5H-indeno[1,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-Methyl-5H-indeno[1,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-azafluorene
- 5H-Indeno[1,2-b]pyridine
Uniqueness
4-Methyl-5H-indeno[1,2-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility .
Properties
CAS No. |
64292-01-9 |
|---|---|
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-methyl-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C13H11N/c1-9-6-7-14-13-11-5-3-2-4-10(11)8-12(9)13/h2-7H,8H2,1H3 |
InChI Key |
UZYYAMDRMYUWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3=CC=CC=C3C2=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



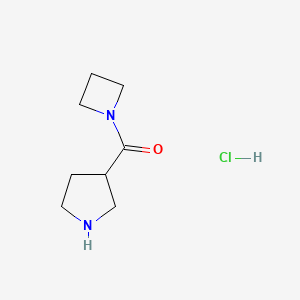
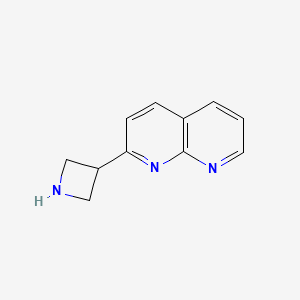
![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)

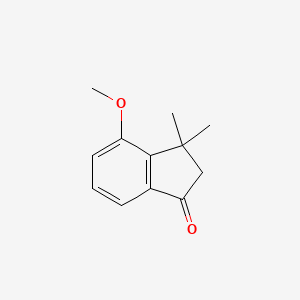
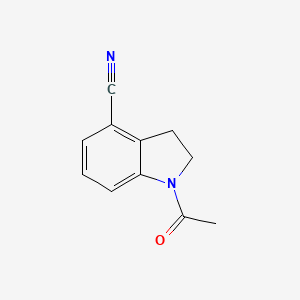

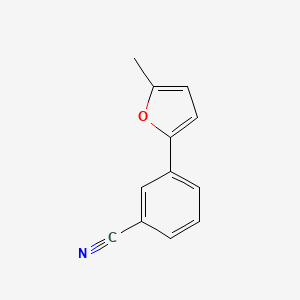
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)
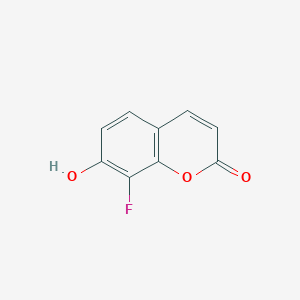

![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)
